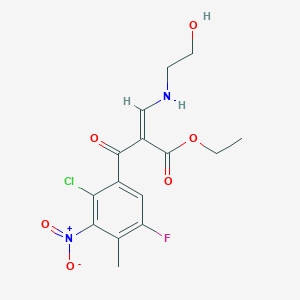
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions often require precise control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow reactors and other advanced technologies to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its behavior and applications in different fields .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Applications De Recherche Scientifique
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for the synthesis of complex molecules and as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, this compound is explored for its potential therapeutic effects and as a component in drug development. Additionally, it has industrial applications in the production of materials and chemicals .
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. Examples of similar compounds include those listed in PubChem and other chemical databases .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical properties and the range of applications it can be used for. Its versatility and effectiveness in various reactions and processes make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
ethyl (Z)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)-3-(2-hydroxyethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O6/c1-3-25-15(22)10(7-18-4-5-20)14(21)9-6-11(17)8(2)13(12(9)16)19(23)24/h6-7,18,20H,3-5H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDCEDMZGAHTH-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCO)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCCO)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043241.png)
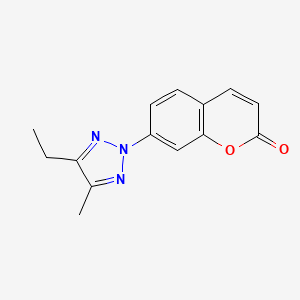
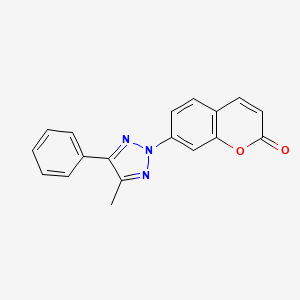
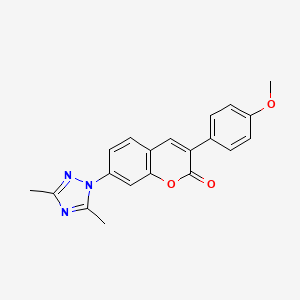
![2-[4-Chloro-7-(diethylamino)-2-oxochromen-3-yl]-1,3-thiazole-4,5-dicarbonitrile](/img/structure/B8043270.png)
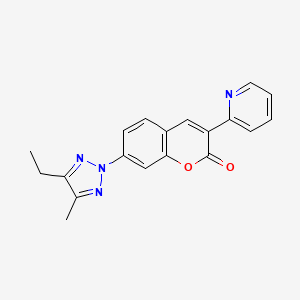
![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)
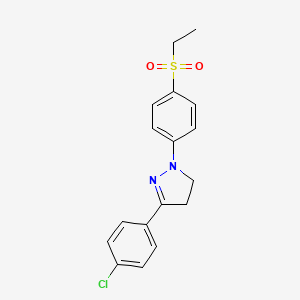

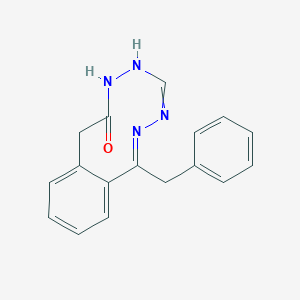
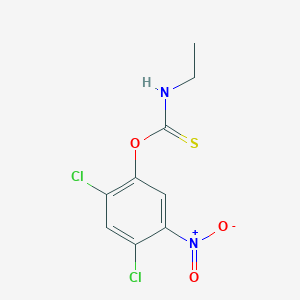

![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)
